5-phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole
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Overview
Description
5-Phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole is a synthetic organic compound that belongs to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization with sodium azide to yield the tetrazole ring . Another method includes the use of triethyl orthoformate and sodium azide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . Microwave-assisted synthesis is also a popular method due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
5-Phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole involves its interaction with specific molecular targets. The tetrazole rings can act as bioisosteres of carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules . This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the additional tetrazole ring.
2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride: Contains a similar tetrazole structure but with an acetyl chloride group.
1-Methyl-1H-tetrazole-5-amine: Another tetrazole derivative with different substituents.
Uniqueness
5-Phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole is unique due to its dual tetrazole rings and phenyl group, which confer distinct chemical and biological properties. This structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8/c1-2-4-8(5-3-1)10-13-17-18(14-10)7-6-9-11-15-16-12-9/h1-5H,6-7H2,(H,11,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVZYSZBAVAVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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